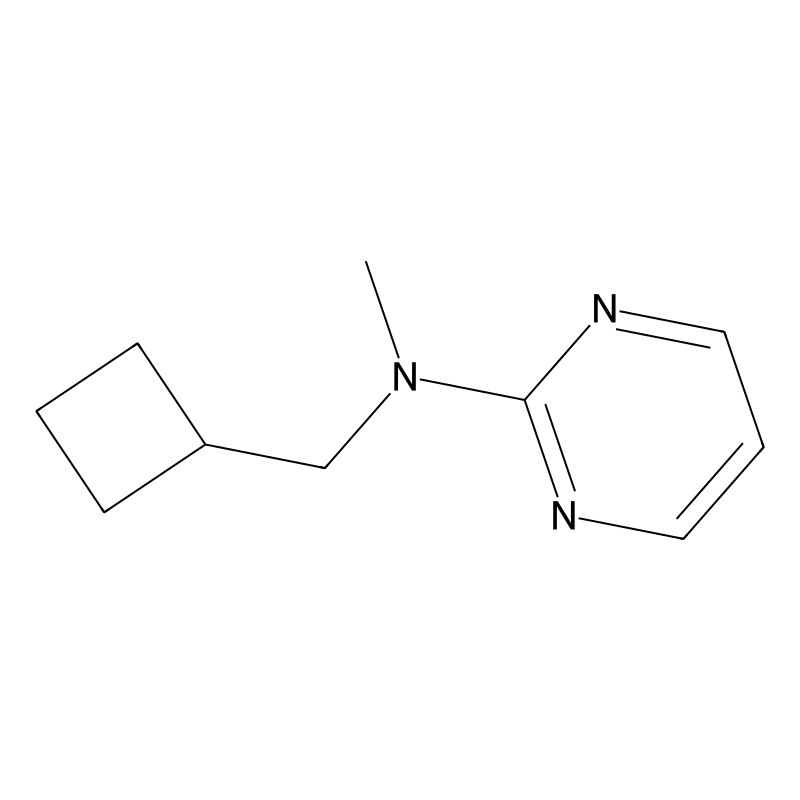

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Reasons for Limited Data:

- This specific molecule might be a novel compound or under early-stage investigation, leading to a scarcity of scientific publications.

- Research involving the molecule might be unpublished or proprietary, restricting accessibility.

Potential Areas of Research:

Based on the structural features of the molecule, potential research areas could include:

- Medicinal Chemistry: The presence of the pyrimidine ring suggests possible exploration for its therapeutic potential. Pyrimidine derivatives are known to exhibit various biological activities, including anti-cancer and anti-inflammatory properties .

- Material Science: The cyclobutyl and methyl groups can influence the molecule's physical and chemical properties, making it a candidate for material science research.

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an amine group. The molecular formula for this compound is and it has a molecular weight of approximately 165.22 g/mol. The compound features a cyclobutylmethyl group and a methyl group attached to the nitrogen atoms, contributing to its distinct chemical properties and potential biological activities.

- N-Alkylation: This involves the introduction of alkyl groups to the nitrogen atom, which can modify the compound's reactivity and biological activity.

- Dealkylation: The removal of alkyl groups from the nitrogen can lead to the formation of secondary amines, which may exhibit different properties and activities .

- Condensation Reactions: The compound can undergo condensation with other electrophiles, particularly in the presence of suitable catalysts, to form more complex molecules .

Research indicates that compounds related to N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine exhibit significant biological activities. For instance, derivatives of pyrimidine have been studied for their potential as:

- Antitumor Agents: Certain pyrimidine derivatives show promise in inhibiting cancer cell proliferation.

- Antiviral Activity: Some compounds within this class have demonstrated effectiveness against viral infections.

- Antimicrobial Properties: Their ability to inhibit bacterial growth has been noted in various studies .

The specific biological activity of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine remains an area for further exploration, but its structural characteristics suggest potential efficacy in medicinal chemistry.

The synthesis of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine can be achieved through several methods, including:

- Direct Alkylation: This method involves the reaction of pyrimidin-2-amine with cyclobutylmethyl halides under basic conditions to facilitate nucleophilic substitution.

- Condensation Reactions: Pyrimidine derivatives can be synthesized by condensing 2-amino-pyrimidines with cyclobutylmethyl amines in the presence of dehydrating agents or catalysts .

- Use of Protecting Groups: In some synthetic pathways, protecting groups such as Boc (tert-butyloxycarbonyl) may be employed to facilitate selective reactions on the amine functionalities .

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine has potential applications in various fields:

- Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting specific diseases.

- Chemical Research: As a building block in organic synthesis, it may serve as an intermediate in creating more complex molecules.

- Material Science: Investigations into its properties may reveal applications in polymers or other materials .

Studies examining the interactions of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

- Molecular Docking Simulations: To predict how well the compound binds to specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological activity against various pathogens or cancer cell lines.

- Structure-Activity Relationship Analysis: To identify how changes in its structure affect biological activity and binding affinity .

Several compounds share structural similarities with N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethylpyrimidin-2-amine | Two methyl groups on nitrogen | Commonly used as a building block |

| 4-Methylpyrimidin-2-amine | Methyl substitution on the pyrimidine ring | Exhibits distinct biological activities |

| N-Cyclopropyl-N-methylpyrimidin-2-amine | Cyclopropyl group instead of cyclobutyl | Potentially different pharmacokinetics |

| 5-Iodopentanamide | Iodine substitution at position 5 | Enhanced reactivity due to halogen |

The uniqueness of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine lies in its specific cyclobutylmethyl group, which may influence its interaction with biological targets differently compared to similar compounds.